(1S)-trans-Y-Cyhalothrin
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Overview
Description
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture to control a variety of pests due to its high efficacy and relatively low toxicity to mammals. The compound is a stereoisomer of cyhalothrin, which enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-Y-Cyhalothrin involves several key steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde.
Formation of the Intermediate: The intermediate is then subjected to a series of reactions, including the formation of an oxime, followed by Beckmann rearrangement to yield the corresponding amide.
Cyclization: The amide undergoes cyclization to form the core structure of the pyrethroid.
Stereoselective Reduction: The final step involves a stereoselective reduction to obtain the (1S)-trans isomer of Y-Cyhalothrin.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions: (1S)-trans-Y-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less active forms.
Substitution: It can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields oxides and hydroxyl derivatives.
Reduction Products: Reduction results in the formation of alcohols and alkanes.
Substitution Products: Substitution reactions produce halogenated derivatives.
Scientific Research Applications
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and insecticide mechanisms.
Biology: Investigated for its effects on insect physiology and resistance mechanisms.
Medicine: Explored for potential therapeutic applications due to its neurotoxic effects on pests.
Industry: Widely used in agricultural practices to protect crops from pest infestations.
Mechanism of Action
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves:
Target Sites: The compound targets the nervous system of insects, specifically the voltage-gated sodium channels.
Pathways: It prolongs the opening of sodium channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect.
Molecular Targets: The primary molecular targets are the sodium channels in the nerve cells of insects.
Comparison with Similar Compounds
Cyhalothrin: A non-stereoisomeric form with similar insecticidal properties.
Permethrin: Another pyrethroid insecticide with a different stereochemistry.
Deltamethrin: A more potent pyrethroid with a different chemical structure.
Uniqueness:
Stereochemistry: The (1S)-trans isomer of Y-Cyhalothrin exhibits higher biological activity compared to its non-stereoisomeric counterparts.
Efficacy: It has a broader spectrum of activity and is effective at lower concentrations.
Safety: It is relatively safer for non-target organisms, including mammals, due to its specific mode of action.
Properties
CAS No. |
76703-68-9 |
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Molecular Formula |
C₂₃H₁₉ClF₃NO₃ |
Molecular Weight |
449.85 |
Synonyms |
(1S,3R)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester; [1S-[1α(R*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano( |
Origin of Product |
United States |
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